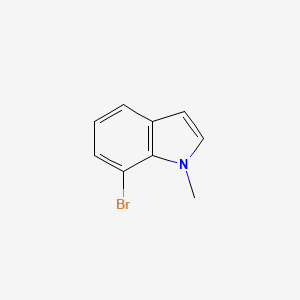

7-Bromo-1-methyl-1H-indole

Descripción general

Descripción

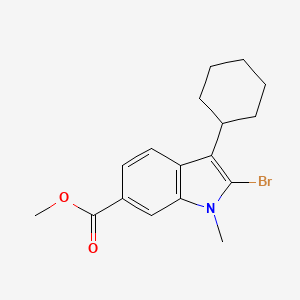

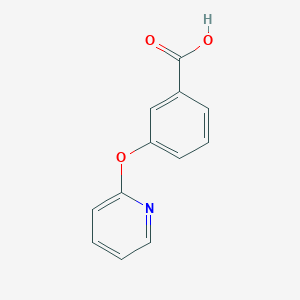

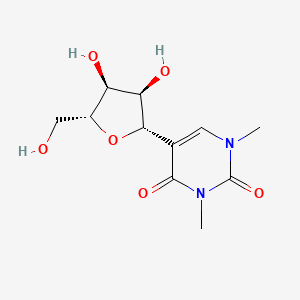

7-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . One method involves the electrophilic aromatic substitution of 7-bromoindole-2-carboxylic acid . Another method involves the use of NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) as a reagent for the introduction of the nitrile group by electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, with a bromine atom attached at the 7th position and a methyl group attached at the 1st position .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 210.07 .Aplicaciones Científicas De Investigación

Synthesis of Antagonists

- 7-Bromo-1-methyl-1H-indole derivatives have been used in the synthesis of potent antagonists, such as 5-HT6 antagonists. This synthesis process has been refined to support advanced biological testing, demonstrating the compound's utility in developing pharmaceutical agents (Isherwood et al., 2012).

Brominated Tryptophan Derivatives

- Investigation into brominated tryptophan derivatives from Thorectidae sponges yielded several new brominated compounds, including derivatives of this compound. These compounds have shown potential antimicrobial activity, particularly against Staphylococcus epidermidis (Segraves & Crews, 2005).

Fluorescent Indole Derivatives

- New indole derivatives synthesized from β-brominated dehydroamino acids have been used as fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity. These properties make them suitable for applications in fluorescence-based detection and analysis (Pereira et al., 2010).

Anticancer Properties

- Some this compound derivatives have shown promising anticancer properties. For example, 3-Bromo-1-Ethyl-1H-Indole exhibited substantial selective cytotoxicity towards cancer cell lines and significant inhibition of glutathione S-transferase isozymes (Yılmaz et al., 2020).

Antimicrobial Activity

- Indole derivatives, including this compound, have been studied for their antimicrobial properties. Research has shown that these compounds can impact the virulence of bacteria like Pseudomonas aeruginosa, offering potential applications in controlling bacterial infections (Lee et al., 2008).

Palladium-Catalyzed Reactions

- This compound has been used in palladium-catalyzed reactions for the synthesis and functionalization of indoles. This application is significant in organic chemistry for creating complex molecules and pharmaceuticals (Cacchi & Fabrizi, 2005).

Spectroscopic Studies

- The compound's structure and photophysical properties have been explored through various spectroscopic methods, contributing to a deeper understanding ofits chemical behavior and potential applications in materials science and analytical chemistry (Carić et al., 2004).

Development of Pharmaceutical Intermediates

- Research into this compound derivatives has led to the development of valuable pharmaceutical intermediates. These compounds play a crucial role in the synthesis of drugs with potential therapeutic applications, such as antitumor, antipyretic, and analgesic properties (Wei, 2011).

Crystal Structure Analysis

- The crystal structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile, a derivative of this compound, has been analyzed. This research contributes to the field of material science, particularly in the development of photo-excited state materials for advanced applications (Ayari et al., 2020).

Safety and Hazards

Direcciones Futuras

Indole derivatives, including 7-Bromo-1-methyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mecanismo De Acción

Target of Action

7-Bromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial activity

Análisis Bioquímico

Biochemical Properties

7-Bromo-1-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of the bacteria . The interaction between this compound and the enzymes involved in staphyloxanthin biosynthesis highlights its potential as an antimicrobial agent. Additionally, the compound’s indole ring structure allows it to participate in various electrophilic substitution reactions, further expanding its biochemical utility .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cell lines, leading to a decrease in cell viability . The compound’s ability to modulate gene expression and disrupt cellular metabolism makes it a promising candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s bromine atom enhances its binding affinity to specific biomolecules, facilitating interactions with enzymes and proteins. For example, this compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as reduced virulence in pathogenic bacteria or decreased proliferation in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxicity while maintaining its biological activity . At higher doses, this compound can induce toxic effects, including organ damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct this compound to particular organelles, enhancing its efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

7-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALOMHQMSHLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620633 | |

| Record name | 7-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280752-68-3 | |

| Record name | 7-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

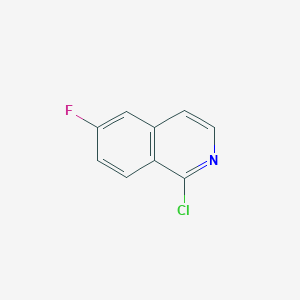

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)